(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone
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Overview
Description
(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and an organoboron reagent, and it is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study biological processes and interactions. Its ability to interact with specific biological targets makes it valuable for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity may enable the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism of action of (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities.
Thiazole Derivatives: Exhibiting a wide range of pharmacological effects.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
What sets (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions and reactivity that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C23H29ClN2OSi |
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Molecular Weight |
413.0 g/mol |
IUPAC Name |
[4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-yl]-phenylmethanone |
InChI |
InChI=1S/C23H29ClN2OSi/c1-15(2)28(16(3)4,17(5)6)26-13-12-19-21(24)20(14-25-23(19)26)22(27)18-10-8-7-9-11-18/h7-17H,1-6H3 |
InChI Key |
OJRDVCHRSSOFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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